molecular formula C6H9N3O2 B1617538 Ethyl 2-cyano-3-hydrazinoacrylate CAS No. 52632-26-5

Ethyl 2-cyano-3-hydrazinoacrylate

Cat. No.: B1617538
CAS No.: 52632-26-5
M. Wt: 155.15 g/mol
InChI Key: LRXLKHUITSXGHG-SNAWJCMRSA-N
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Description

Ethyl 2-cyano-3-hydrazinoacrylate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (-CN) and a hydrazino group (-NHNH2) attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-hydrazinoacrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in ethanol, yielding the desired product after a few hours .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-hydrazinoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydrazones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-hydrazinoacrylate involves its ability to act as a nucleophile due to the presence of the hydrazino group. This allows it to participate in various condensation and substitution reactions. The cyano group also contributes to its reactivity by stabilizing intermediates formed during these reactions .

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity. This makes it a candidate for drug development targeting specific molecular pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-cyano-3-hydrazinoacrylate is unique due to the presence of both cyano and hydrazino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs .

Properties

CAS No.

52632-26-5

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-hydrazinylprop-2-enoate

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)5(3-7)4-9-8/h4,9H,2,8H2,1H3/b5-4+

InChI Key

LRXLKHUITSXGHG-SNAWJCMRSA-N

SMILES

CCOC(=O)C(=CNN)C#N

Isomeric SMILES

CCOC(=O)/C(=C/NN)/C#N

Canonical SMILES

CCOC(=O)C(=CNN)C#N

Key on ui other cas no.

52632-26-5

Origin of Product

United States

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